molecular formula C19H21ClN2O2 B5585621 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine

Cat. No.: B5585621
M. Wt: 344.8 g/mol
InChI Key: YUHQPHHFUUTSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1970s and has been used in scientific research studies due to its psychoactive properties. TFMPP has been found to have a wide range of effects on the central nervous system, including changes in mood, perception, and behavior.

Mechanism of Action

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. It has been found to have a higher affinity for the 5-HT2C receptor, which is thought to be responsible for its psychoactive effects. This compound has also been found to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood and behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has several advantages for use in scientific research studies. It is a well-characterized compound with known properties and mechanisms of action. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using this compound in experiments. Its psychoactive effects can make it difficult to control for confounding variables, and it may not be suitable for use in certain types of experiments.

Future Directions

There are several areas of future research that could be explored using 1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is investigating the potential therapeutic uses of this compound and other psychoactive compounds. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a treatment for mood disorders. Additionally, this compound could be used to investigate the role of serotonin receptors in the development of psychiatric disorders. Finally, this compound could be used in combination with other compounds to explore potential synergistic effects on the central nervous system.

Synthesis Methods

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine is synthesized by reacting 1-(4-chloro-2-methylphenoxy)acetyl chloride with phenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chemical reactions and chromatography techniques to obtain the final product.

Scientific Research Applications

1-[(4-chloro-2-methylphenoxy)acetyl]-4-phenylpiperazine has been used in scientific research studies to investigate the effects of psychoactive compounds on the central nervous system. It has been found to have a variety of effects on the brain, including changes in mood, perception, and behavior. This compound has been used in studies investigating the mechanisms of action of other psychoactive compounds, such as serotonin agonists and antagonists.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-13-16(20)7-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQPHHFUUTSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.